(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Avibactam Relebactam β-Lactamase Inhibitor

Sourcing the correct (2S,5R) stereoisomer for avibactam synthesis and quality control is a critical bottleneck. This compound directly solves that challenge as the validated intermediate in the 10-step industrial route to avibactam sodium (23.9% overall yield) and serves as Avibactam Impurity 14 for ANDA/QC analytical workflows. Key procurement advantages: - Defined (2S,5R) stereochemistry ensures correct avibactam core configuration; no costly chiral separation required. - Benzyloxy protecting group enables the one-pot debenzylation/sulfation step essential for cost-effective large-scale manufacturing. - Supplied with full characterization data, traceable to USP/EP pharmacopeial standards for regulatory submissions. - Available from stock with expedited global delivery for R&D and pilot-scale needs.

Molecular Formula C13H19N3O2
Molecular Weight 249.32
CAS No. 1416134-49-0
Cat. No. B601230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide
CAS1416134-49-0
Synonyms(2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide;  2-Piperidinecarboxamide, 5-[(phenylmethoxy)amino]-, (2S,5R)-;  (2S,5R)-5-(benzyloxyamino)-piperidine-2-carboxylic acid amide;  5R-(5-Benzyloxyamino) L-Pipecolic Amide
Molecular FormulaC13H19N3O2
Molecular Weight249.32
Structural Identifiers
SMILESC1CC(NCC1NOCC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17)/t11-,12+/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (CAS 1416134-49-0): A Specialized Building Block for β-Lactamase Inhibitor Synthesis


(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (CAS 1416134-49-0) is a synthetic chiral piperidine derivative that serves as a critical intermediate in the industrial-scale synthesis of avibactam, a non-β-lactam β-lactamase inhibitor [1][2]. It is also characterized and supplied as 'Avibactam Impurity 14', a reference standard used in regulatory analytical method development and quality control for pharmaceutical manufacturing [3]. Its primary value proposition lies not in direct biological activity but in its defined (2S,5R) stereochemistry and the presence of the benzyloxyamino protecting group, which are essential for ensuring the correct stereochemical outcome and enabling specific downstream transformations in the avibactam synthetic pathway [4].

Why (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (CAS 1416134-49-0) is Not Interchangeable with Related Piperidine Intermediates


Substituting (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide with a generic piperidine-2-carboxamide or even its enantiomer is not feasible for the intended applications in avibactam synthesis or analytical quality control. The compound's defined (2S,5R) stereochemistry is non-negotiable, as it directly dictates the stereochemical configuration of the final diazabicyclooctane (DBO) core in avibactam [1]. Using the (2R,5S)-enantiomer would lead to a different final product with potentially no β-lactamase inhibitory activity, while using a racemic mixture would necessitate complex and costly chiral separation steps later in the synthesis [2]. Furthermore, the benzyloxy (OBn) protecting group is specifically required for the chemoselective, one-pot debenzylation/sulfation reaction that is a hallmark of the optimized, large-scale manufacturing route for avibactam sodium [3]. Alternative protecting groups would not be compatible with this efficient and cost-effective process [3].

Quantitative Differentiation Guide: Key Evidence for Procuring (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (CAS 1416134-49-0)


Stereochemical Purity: (2S,5R) vs. (2R,5S) Enantiomer

The target compound's (2S,5R) stereochemistry is a critical determinant of the final product's identity. A direct comparison is observed in the synthesis of the related DBO inhibitor, relebactam. A process starting from the (2R,5S)-enantiomer, (2R,5S)-5-((benzyloxy)amino)piperidine-2-carboxylic acid, yields relebactam. The synthetic route for avibactam requires the (2S,5R) isomer to achieve the correct stereochemistry of the avibactam core [1][2]. Using the incorrect enantiomer would result in a diastereomer or enantiomer of avibactam with no documented β-lactamase inhibitory activity [3]. This underscores that the specific chiral configuration of the target compound is not a matter of potency but of identity.

Avibactam Relebactam β-Lactamase Inhibitor Stereoselective Synthesis

Synthetic Route Efficiency: Overall Yield Comparison

The target compound's role as an intermediate is validated by its use in an optimized, large-scale process. The chemoenzymatic route employing ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (the ethyl ester analog of the target carboxamide) achieves an overall yield of 23.9% for avibactam over 10 steps and has been demonstrated at a 400-gram scale [1]. This provides a quantitative baseline for process efficiency when using this intermediate family. Earlier synthetic routes from AstraZeneca and Novexel that did not use this specific intermediate were reported to be more cumbersome, less stereoselective, and required more expensive reagents, though direct yield comparisons are not provided in the sources [2].

Process Chemistry Avibactam Synthesis Optimization Scale-up

Analytical Reference Standard: Purity and Regulatory Applicability

When sourced as 'Avibactam Impurity 14', this compound serves a distinct function not offered by general chemical reagents. It is supplied with detailed characterization data that is compliant with regulatory guidelines [1]. In contrast, a generic chemical supplier may offer the compound at a purity of 95-99% by HPLC , but without the full characterization package, certificate of analysis, and potential traceability to pharmacopeial standards (USP/EP) required for regulatory submissions [1][2].

Quality Control ANDA Method Validation Reference Standard

Supply Chain Availability and Cost Transparency

The compound is commercially available from multiple vendors, offering distinct procurement advantages. Prices for research-grade material (97-98% purity) are listed publicly, ranging from approximately ¥128-138 per gram and ¥510-515 per 5 grams . This transparency allows for direct cost comparison and budgeting. In contrast, many specialized pharmaceutical intermediates have opaque pricing that requires individual quotation and negotiation.

Procurement Supply Chain Cost Analysis

Validated Use Cases for Procuring (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (CAS 1416134-49-0)


Serving as a Key Intermediate in Avibactam Synthesis

This compound, or its ethyl ester analog, is a documented and essential intermediate in the optimized, large-scale synthesis of the β-lactamase inhibitor avibactam [1]. It is used in a validated 10-step route that achieves a 23.9% overall yield and has been scaled to produce 400 g of avibactam sodium salt, demonstrating its suitability for industrial process chemistry [1]. The benzyloxy protecting group is specifically required for a key one-pot debenzylation/sulfation transformation, a critical step in the cost-effective manufacturing route [2].

Functioning as a Regulatory Reference Standard (Avibactam Impurity 14)

The compound is characterized and supplied as 'Avibactam Impurity 14,' a reference standard essential for pharmaceutical quality control [3]. It is used in analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) and during the commercial production of avibactam [4]. It is supplied with detailed characterization data that is compliant with regulatory guidelines, and can be provided with traceability to USP or EP pharmacopeial standards, making it a critical tool for ensuring drug product quality and safety [3].

Enabling Research on Related β-Lactamase Inhibitors

The compound's well-defined (2S,5R) stereochemistry and functional group pattern make it a valuable chiral building block for exploring structure-activity relationships (SAR) and developing novel diazabicyclooctane (DBO) β-lactamase inhibitors [5]. Its enantiomer, the (2R,5S)-isomer, has been employed as the starting material in an efficient 7-step synthesis of the approved drug relebactam, demonstrating the broad utility of this structural class [6].

Technical Documentation Hub

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